N-nitro-S,S-diphenylsulfoximide
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Overview
Description
N-nitro-S,S-diphenylsulfoximide is an organosulfur compound characterized by the presence of a nitro group (NO2) attached to a nitrogen atom, which is further bonded to a sulfoximine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
N-nitro-S,S-diphenylsulfoximide can be synthesized through several methods. One common approach involves the nitration of S,S-diphenylsulfoximine using nitronium tetrafluoroborate (NO2BF4) as the nitrating agent. The reaction typically occurs in an organic solvent such as dichloromethane at low temperatures to control the exothermic nature of the nitration process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale nitration reactions can be applied. These include the use of continuous flow reactors to ensure efficient mixing and heat dissipation, as well as the implementation of safety measures to handle the highly reactive nitronium ion.
Chemical Reactions Analysis
Types of Reactions
N-nitro-S,S-diphenylsulfoximide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Reduction: The major product is S,S-diphenylsulfoximine.
Substitution: The products vary depending on the nucleophile used, resulting in compounds such as S,S-diphenylsulfoximine derivatives with different substituents.
Scientific Research Applications
N-nitro-S,S-diphenylsulfoximide has several applications in scientific research:
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Some sulfoximine derivatives are explored as drug candidates due to their unique pharmacological profiles.
Industry: It is used in the development of advanced materials, such as polymers and catalysts, due to its stability and reactivity.
Mechanism of Action
The mechanism by which N-nitro-S,S-diphenylsulfoximide exerts its effects involves the interaction of the nitro group with various molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can then interact with biological molecules such as proteins and nucleic acids. These interactions can lead to the modulation of cellular pathways and biological activities .
Comparison with Similar Compounds
Similar Compounds
- N-nitro-S,S-dimethylsulfoximide
- N-nitro-S,S-methylphenylsulfoximide
- N,N’-dinitro-S,S-diphenylsulfodiimide
Uniqueness
N-nitro-S,S-diphenylsulfoximide is unique due to its specific structural features, such as the presence of two phenyl groups attached to the sulfoximine moiety. This structural arrangement imparts distinct chemical properties, such as increased stability and reactivity, compared to other similar compounds .
Properties
Molecular Formula |
C12H10N2O3S |
---|---|
Molecular Weight |
262.29 g/mol |
IUPAC Name |
N-[oxo(diphenyl)-λ6-sulfanylidene]nitramide |
InChI |
InChI=1S/C12H10N2O3S/c15-14(16)13-18(17,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H |
InChI Key |
BIXXONYMGSRHEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=N[N+](=O)[O-])(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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